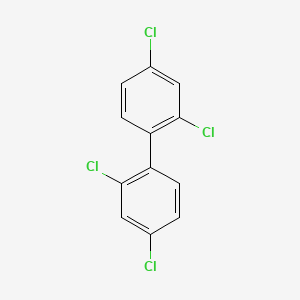

2,2',4,4'-Tetrachlorobiphenyl

Description

2,2',4,4'-tetrachlorobiphenyl is a tetrachlorobiphenyl that is biphenyl in which each of the phenyl groups is substituted at positions 2 and 4 by chlorines. It is a tetrachlorobiphenyl and a dichlorobenzene.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORAVNMWUNPXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022513 | |

| Record name | 2,2',4,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-79-8 | |

| Record name | PCB 47 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,2',4'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4'-tetrachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',4,4'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4470AQR07D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,2',4,4'-Tetrachlorobiphenyl for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2',4,4'-tetrachlorobiphenyl (B165808) (PCB 47), a polychlorinated biphenyl (B1667301) congener of significant interest in toxicological and environmental research. This document details established synthetic routes, analytical methodologies for characterization, and insights into its biological interactions, presented in a format tailored for scientific professionals.

Introduction

This compound, also known as PCB 47, is a member of the polychlorinated biphenyl (PCB) family of organic compounds.[1][2][3] PCBs were widely used in various industrial applications due to their chemical stability, including as coolants and lubricants in electrical equipment.[4] However, their persistence in the environment and adverse health effects led to a ban on their production in many countries.[4] PCB 47, a non-coplanar PCB, is a subject of ongoing research to understand its specific toxicological profile and mechanisms of action. This guide serves as a technical resource for researchers engaged in the synthesis and analysis of this compound for experimental studies.

Synthesis of this compound (PCB 47)

The synthesis of specific PCB congeners like this compound requires regioselective methods to control the position of chlorine atoms on the biphenyl scaffold. The most common and effective methods are transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and the Gomberg-Bachmann reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, including PCBs, due to its high yields, tolerance of various functional groups, and the commercial availability of starting materials.[5] The reaction involves the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.[5] For the synthesis of this compound, this can be achieved by coupling 2,4-dichlorophenylboronic acid with 1-bromo-2,4-dichlorobenzene (B72097) or vice versa.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general protocol for the synthesis of PCBs via Suzuki-Miyaura coupling is described below. Researchers should optimize the conditions for the specific synthesis of PCB 47.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aryl halide (e.g., 1-bromo-2,4-dichlorobenzene) (1.0 mmol) and the aryl boronic acid (e.g., 2,4-dichlorophenylboronic acid) (1.1-1.5 mmol) in a suitable solvent system, such as a mixture of toluene (B28343) and water.

-

Catalyst and Base: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand, and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[6]

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent such as hexane (B92381) to yield the pure this compound. Further purification can be achieved by recrystallization from a suitable solvent like methanol (B129727) or ethanol.[7]

Logical Workflow for Suzuki-Miyaura Synthesis of PCB 47

Caption: Workflow for the synthesis of PCB 47 via Suzuki-Miyaura coupling.

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is another classical method for the synthesis of biaryl compounds.[8][9] It involves the base-induced coupling of a diazonium salt with an aromatic compound.[8] For the synthesis of this compound, this would typically involve the diazotization of 2,4-dichloroaniline (B164938) and its subsequent reaction with 1,3-dichlorobenzene. While this method is historically significant, it often suffers from low yields and the formation of byproducts.[8][9]

Experimental Protocol: General Procedure for Gomberg-Bachmann Reaction

-

Diazotization: Dissolve the chloroaniline (e.g., 2,4-dichloroaniline) in a mixture of a non-aqueous solvent (e.g., the aromatic coupling partner like 1,3-dichlorobenzene) and an acid (e.g., hydrochloric acid). Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

Coupling: Slowly add a solution of a base (e.g., sodium hydroxide (B78521) or sodium acetate) to the reaction mixture. The diazonium salt will then react with the aromatic solvent.

-

Work-up and Purification: After the reaction is complete, the mixture is typically worked up by steam distillation to remove the excess aromatic solvent. The residue is then extracted with an organic solvent, washed, dried, and concentrated. The crude product is purified by column chromatography and/or recrystallization.

Characterization of this compound (PCB 47)

The identity and purity of synthesized this compound must be confirmed using various analytical techniques.

Spectroscopic and Chromatographic Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₆Cl₄ | [2][4] |

| Molecular Weight | 291.99 g/mol | [2] |

| CAS Number | 2437-79-8 | [10] |

| Appearance | Colorless or white crystalline solid | |

| ¹H NMR (CDCl₃) | Chemical shifts for aromatic protons are expected in the range of 7.0-7.6 ppm. Due to the complex coupling patterns, detailed spectral analysis is required for precise assignment. | [11] |

| ¹³C NMR (CDCl₃) | Chemical shifts for aromatic carbons are expected in the range of 120-140 ppm. | [11] |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): m/z 290, 292, 294 (characteristic isotopic pattern for 4 chlorine atoms). Major Fragments: [M-Cl]⁺, [M-2Cl]⁺. | [10][12] |

Experimental Protocols for Characterization

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of PCB congeners.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent such as hexane or isooctane (B107328) to a final concentration of approximately 1-10 µg/mL.

-

GC Conditions:

-

Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 250-280 °C.

-

Column: A non-polar capillary column, such as a DB-5ms (or equivalent), is commonly used (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A temperature gradient is typically used to ensure good separation. For example: initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 10 minutes.[3]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Mode: Full scan mode (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification, monitoring the characteristic ions of this compound (m/z 290, 292).[13]

-

3.2.2. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD can also be used for the analysis of PCBs, particularly for purification and quantification.[14]

Experimental Protocol: HPLC-DAD Analysis

-

Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

-

HPLC Conditions:

-

Column: A reverse-phase column, such as a C18 column, is typically used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol and water is commonly employed, often with a gradient elution.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detector: Diode-Array Detector (DAD) set to monitor the UV absorbance at the λmax of this compound (typically in the range of 210-230 nm).

-

Experimental Workflow for Characterization

Caption: Workflow for the characterization of synthesized PCB 47.

Biological Signaling Pathways

This compound, as a non-coplanar PCB, is known to interact with several biological signaling pathways, leading to a range of toxicological effects. The primary mechanisms of action involve the Aryl Hydrocarbon Receptor (AhR) pathway, modulation of Protein Kinase C (PKC) signaling, and disruption of thyroid hormone homeostasis.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

While coplanar PCBs are potent activators of the AhR, some non-coplanar PCBs can also interact with this pathway, albeit with lower affinity. The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism, such as cytochrome P450 enzymes.[15][16][17][18][19]

Canonical AhR Signaling Pathway

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PCB 47.

Protein Kinase C (PKC) Signaling Pathway

Non-coplanar PCBs have been shown to affect intracellular signaling pathways, including the activation of Protein Kinase C (PKC).[20] PKC is a family of enzymes that control the function of other proteins through phosphorylation and are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[20][21][22][23]

General PKC Activation Pathway

Caption: General overview of the Protein Kinase C (PKC) signaling pathway.

Disruption of Thyroid Hormone Homeostasis

Exposure to certain PCB congeners, including PCB 47, has been linked to alterations in thyroid hormone levels.[24] PCBs can interfere with the synthesis, transport, and metabolism of thyroid hormones, which are crucial for normal development and metabolism.[1][6][10][24][25] The exact mechanisms are complex and may involve competition with thyroxine (T4) for binding to transport proteins like transthyretin, as well as effects on the enzymes involved in thyroid hormone metabolism.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound (PCB 47). The methodologies and data presented herein are intended to support researchers in obtaining and verifying this important compound for their studies. The elucidation of its interactions with key biological signaling pathways, such as the AhR and PKC pathways, and its effects on thyroid hormone homeostasis, will continue to be a critical area of research in toxicology and environmental health.

References

- 1. Relationships of Thyroid Hormones with Polychlorinated Biphenyls, Dioxins, Furans, and DDE in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 4. 2,3',4,4'-Tetrachlorobiphenyl | C12H6Cl4 | CID 36185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Effect of low dose mono-ortho 2,3',4,4',5 pentachlorobiphenyl on thyroid hormone status and EROD activity in rat offspring: consequences for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. raybiotech.com [raybiotech.com]

- 21. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 22. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Influence of a combination of two tetrachlorobiphenyl congeners (PCB 47; PCB 77) on thyroid status, choline acetyltransferase (ChAT) activity, and short- and long-term memory in 30-day-old Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Polychlorinated biphenyls (PCBs) exert thyroid hormone-like effects in the fetal rat brain but do not bind to thyroid hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Occurrence and Fate of PCB 47

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental occurrence and fate of Polychlorinated Biphenyl (PCB) congener 47 (2,2',4,4'-Tetrachlorobiphenyl). This document summarizes key quantitative data, details experimental protocols for its analysis, and visualizes its environmental fate and relevant biological signaling pathways.

Introduction to PCB 47

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that were widely used in various industrial applications before being banned in many countries due to their environmental persistence and adverse health effects.[1] PCB 47, a tetrachlorobiphenyl, is a congener of significant environmental interest. While historically associated with commercial PCB mixtures known as Aroclors, recent studies have identified non-Aroclor sources of PCB 47, particularly from the thermal degradation of certain polymers.[2][3] Understanding the environmental distribution and ultimate fate of this specific congener is crucial for assessing its ecological and human health risks.

Physicochemical Properties

The environmental behavior of PCB 47 is governed by its physicochemical properties, which influence its partitioning between air, water, soil, and biota.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆Cl₄ | [4] |

| Molecular Weight | 291.99 g/mol | [4] |

| CAS Number | 2437-79-8 | [4] |

| Log Kₒw (Octanol-Water Partition Coefficient) | ~6.11 | [5] |

| Water Solubility | Low (Sparingly soluble) | [5] |

| Vapor Pressure | 0.00000343 mmHg | [6] |

| Melting Point | -107.3 °C | [5] |

| Boiling Point | 99.2 °C | [5] |

Environmental Occurrence of PCB 47

PCB 47 has been detected in various environmental compartments globally. The following tables summarize available quantitative data on its concentrations.

Air

Recent research has highlighted the significance of indoor air as a source of PCB 47 exposure, often exceeding outdoor concentrations. This is frequently linked to the use of certain polymers in building materials and consumer products.[7][8][9]

| Matrix | Location | Concentration Range | Predominant Congeners | Reference |

| Indoor Air | Residential Homes | Up to 2700 pg/m³ (ΣPCBs, with PCB 47 as a major contributor) | PCB 47, PCB 51, PCB 68 | [7][8][9] |

| Workplace Air | Silicone Product Manufacturing | 0.16 to 0.62 µg/m³ | PCB 47, PCB 51, PCB 68 | [10] |

| Ambient Air | North Rhine-Westphalia, Germany (near production site) | 2000 to 5000 pg/m³ (sum of non-Aroclor PCBs) | PCB 47 | [11] |

| Ambient Air | Urban and Rural US Schools | 0.5–194 ng/m³ (ΣPCBs) | PCBs 40+41+71, 44+47+65, 52 | [12] |

Water

Data on PCB 47 concentrations in various water bodies is limited, with most studies reporting total PCB concentrations.

| Matrix | Location | Concentration Range (Total PCBs) | Notes | Reference |

| Freshwater | Lake Chapala, Mexico | 1.43–2.98 ng/mL | - | [13] |

| Groundwater | Former PCB Manufacturing Area | Up to 53.4 µg/L | Historical contamination | [14] |

| River Water | Houston, USA (Wet Weather) | 0.82 to 9.4 ng/L | - | [15] |

| River Water | Houston, USA (Dry Weather) | 0.46 to 9.0 ng/L | - | [15] |

Soil and Sediment

PCBs, including PCB 47, strongly adsorb to soil and sediment particles, leading to their accumulation in these matrices.

| Matrix | Location | Concentration Range (Total PCBs) | Notes | Reference |

| Agricultural Soil | China (Greenhouse) | Mean: 62.33 ng/g dw | [16] | |

| Agricultural Soil | China (Open-field) | Mean: 51.09 ng/g dw | [16] | |

| Agricultural Soil | Spain | Below 5 ng/g | Background value | [17] |

| Urban Catchment Sediment | Coimbra, Portugal | 0.47–5.3 ng/g dw | - | [18] |

| River Sediment | Lower Nakdong River, Korea | 1.1-141 ng/g dw | - | [19] |

| Marine Sediment | Gulf of Nicoya, Costa Rica | < 3 to 7 ng/g dw | - | [20] |

| Marine Sediment | Golfo Dulce, Costa Rica | Up to 15.7 µg/g dw | Near port | [21] |

| Marine Sediment | Atacama Trench | Detected in all surface samples | - | [22] |

Biota

Due to its lipophilic nature (high Log Kₒw), PCB 47 bioaccumulates in organisms and biomagnifies through the food web.[13]

| Trophic Level | Organism | Location | Concentration Range (Total PCBs) | Notes | Reference |

| Phytoplankton | Particulate Matter | Indian Sector, Southern Ocean | 0.7 µg/g dw | High levels per unit of biomass due to low overall biomass | [1] |

| Zooplankton | Netplankton | Indian Sector, Southern Ocean | 0.7 µg/g dw | - | [1] |

| Bivalves | Brachidontes rodriguezii | Pampean Creeks, Argentina | 1074 to 4583 ng/g lipid | Reflects punctual contamination source | [19] |

| Fish | Chirostoma spp. | Lake Chapala, Mexico | 0.30–5.31 ng/g dw | - | [13] |

| Fish | Cyprinus carpio | Lake Chapala, Mexico | 1.06–6.07 ng/g dw | - | [13] |

| Fish | Oreochromis aureus | Lake Chapala, Mexico | 0.55–7.20 ng/g dw | - | [13] |

| Marine Mammals | Seals | West Antarctica | 20 to 700 ng/g lipid | - | [1] |

| Marine Mammals | Killer Whale | West Antarctica | 250 – 1,600 ng/g lipid | Higher trophic position | [1] |

Environmental Fate of PCB 47

The environmental fate of PCB 47 is a complex interplay of transport, partitioning, and transformation processes.

Transport and Partitioning

Due to its semi-volatile nature, PCB 47 can undergo long-range atmospheric transport, leading to its presence in remote ecosystems.[18] In aquatic environments, it partitions from the water column to sediment and biota.[21]

Degradation

PCBs are generally resistant to degradation. However, biotransformation through microbial action can occur, typically involving dechlorination and ring cleavage.[23][24] Photodegradation in the atmosphere can also contribute to the breakdown of PCBs.[25] The half-life of PCB 47 in the whole body of a mouse has been reported as 9.2 days.[2]

Bioaccumulation and Biomagnification

With a high octanol-water partition coefficient (Log Kₒw), PCB 47 readily accumulates in the fatty tissues of organisms.[12] This leads to biomagnification, where its concentration increases at successively higher trophic levels in the food web.[13]

Experimental Protocols for Analysis

Accurate quantification of PCB 47 in environmental matrices requires robust analytical methods, typically involving solvent extraction, extract cleanup, and instrumental analysis by gas chromatography.

Sample Extraction

The choice of extraction method depends on the sample matrix.

-

Air: Active sampling involves drawing a known volume of air through a sorbent tube (e.g., Florisil), followed by solvent extraction (e.g., n-hexane) in an ultrasonic bath.[10]

-

Water: Liquid-liquid extraction with a non-polar solvent like dichloromethane (B109758) or solid-phase extraction (SPE) are common methods.[8][9]

-

Soil and Sediment: Soxhlet extraction with a solvent mixture (e.g., hexane/acetone) is a standard method.[2][26] Other techniques include pressurized fluid extraction (PFE) and microwave-assisted extraction (MAE).[8][9]

-

Biota: Tissues are typically homogenized and extracted with a non-polar solvent. A cleanup step to remove lipids is crucial.[4][16]

Extract Cleanup

Crude extracts from environmental samples contain co-extracted interfering compounds that must be removed prior to instrumental analysis. Common cleanup techniques include:

-

Adsorption Chromatography: Using materials like Florisil, silica (B1680970) gel, or alumina (B75360) to separate PCBs from other organic compounds.[27]

-

Gel Permeation Chromatography (GPC): To remove high molecular weight substances like lipids.[4]

-

Sulfur Removal: For sediment and some soil samples, elemental sulfur can be removed by treatment with copper.[27]

Instrumental Analysis

Gas chromatography (GC) is the primary technique for the separation and quantification of PCB congeners.

-

Gas Chromatography-Electron Capture Detector (GC-ECD): A sensitive and selective detector for halogenated compounds like PCBs.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification and quantification based on the mass-to-charge ratio of the molecule and its fragments.[19][20]

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Offers enhanced selectivity and sensitivity by using multiple stages of mass analysis, which is particularly useful for complex matrices.[19][28]

Signaling Pathways and Toxicological Implications

PCBs, including PCB 47, can exert a range of toxic effects by interfering with various cellular signaling pathways.

Neurological Effects

PCB 47 has been shown to modulate the function of key neurotransmitter receptors in the central nervous system. It can act as an agonist on the inhibitory GABA-A receptors and as an antagonist on the excitatory α4β2 nicotinic acetylcholine (B1216132) receptors. This dual action can disrupt the delicate balance of neuronal signaling.

Hepatic and Metabolic Effects

Studies on PCB mixtures have demonstrated their ability to disrupt hepatic signaling pathways, including those regulated by insulin (B600854) and leptin. This can contribute to metabolic disorders such as nonalcoholic fatty liver disease (NAFLD).[1][3]

References

- 1. vliz.be [vliz.be]

- 2. nationalacademies.org [nationalacademies.org]

- 3. purdue.edu [purdue.edu]

- 4. nj.gov [nj.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Bioaccumulation and differential partitioning of polychlorinated biphenyls in freshwater, planktonic food webs | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Federal Register :: Alternate PCB Extraction Methods and Amendments to PCB Cleanup and Disposal Regulations [federalregister.gov]

- 9. epa.gov [epa.gov]

- 10. Pesticides and PCBs in sediments and fish from the Salton Sea, California, USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhalation and Dietary Exposure to PCBs in Urban and Rural Cohorts via Congener-Specific Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 14. PCB concentrations in sediments from the Gulf of Nicoya estuary, Pacific coast of Costa Rica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

- 16. epa.gov [epa.gov]

- 17. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 18. epa.gov [epa.gov]

- 19. shimadzu.com [shimadzu.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Shocking: Deepest parts of the ocean polluted with PCB chemicals - Earth.com [earth.com]

- 23. news-medical.net [news-medical.net]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. biorxiv.org [biorxiv.org]

- 26. researchgate.net [researchgate.net]

- 27. epa.gov [epa.gov]

- 28. gcms.cz [gcms.cz]

An In-depth Technical Guide to the Toxicological Profile and Mechanism of Action of 2,2',4,4'-Tetrachlorobiphenyl (PCB-47)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2',4,4'-Tetrachlorobiphenyl (B165808), designated as PCB-47, is a non-dioxin-like polychlorinated biphenyl (B1667301) (PCB) congener that has garnered significant attention due to its widespread environmental presence and potential for adverse health effects. This technical guide provides a comprehensive overview of the toxicological profile and mechanisms of action of PCB-47. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the health risks associated with PCB exposure and developing potential therapeutic interventions. This document summarizes key findings on the absorption, distribution, metabolism, and excretion (ADME) of PCB-47, its multi-organ toxicity, and the intricate molecular pathways it perturbs.

Toxicological Profile

The toxicity of PCB-47, like other non-dioxin-like PCBs, is multifaceted, affecting numerous biological systems. Its effects are primarily mediated through mechanisms independent of the aryl hydrocarbon receptor (AhR), which is the main target for dioxin-like PCBs.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: PCBs are readily absorbed through the gastrointestinal tract, skin, and lungs. Due to their lipophilic nature, they easily cross cell membranes.

-

Distribution: Following absorption, PCBs are distributed to various tissues, with a high affinity for adipose tissue, where they can be stored for long periods. They are also found in other lipid-rich tissues, including the brain, liver, and skin.[1][2] PCB-47 can cross the placental barrier, leading to fetal exposure.

-

Metabolism: The metabolism of PCBs is a complex process primarily occurring in the liver, catalyzed by cytochrome P450 enzymes.[2] this compound is metabolized to various hydroxylated metabolites (OH-PCBs), such as 3-OH-PCB-47, 5-OH-PCB-47, and 6-OH-PCB-47.[2] These metabolites can be more polar than the parent compound, facilitating their excretion, but some may also exhibit their own toxic effects.

-

Excretion: The excretion of PCBs and their metabolites is generally slow, contributing to their bioaccumulation. The primary routes of excretion are through the feces and, to a lesser extent, urine. Lactational transfer is also a significant route of elimination in females, leading to exposure of nursing offspring.

Acute, Subchronic, and Chronic Toxicity

Quantitative data on the acute toxicity of PCB-47 is limited. Most toxicity studies have focused on PCB mixtures or other specific congeners. Chronic exposure to PCBs is associated with a wide range of health effects.

Carcinogenicity

Polychlorinated biphenyls as a group are classified as probable human carcinogens (Group 1) by the International Agency for Research on Cancer (IARC).[3] Studies have linked PCB exposure to an increased risk of certain cancers, including liver cancer and malignant melanoma.[3][4] The carcinogenic mechanisms of PCBs are thought to involve the induction of oxidative stress and disruption of cellular processes.[3] However, specific carcinogenicity data for PCB-47 are not well-defined.

Organ System Toxicity

PCB-47 is a known neurotoxicant, with effects observed both in vitro and in vivo.[5] Prevailing mechanistic hypotheses for PCB neurotoxicity include altered dopamine (B1211576) signaling, disruption of thyroid hormone signaling, perturbation of intracellular calcium dynamics, and oxidative stress.[5]

-

Oxidative Stress and Apoptosis: PCB-47 has been shown to trigger the production of reactive oxygen species (ROS) in neuronal cells, leading to oxidative stress and subsequent apoptosis (programmed cell death).[5] This effect has been observed in cultured cerebellar granule neurons and primary hippocampal neurons.[5]

-

Disruption of Calcium Homeostasis: Non-dioxin-like PCBs, including PCB-47, can disrupt intracellular calcium (Ca²⁺) signaling, a critical process for normal neuronal function.

-

Effects on Neurotransmitters: PCBs can interfere with various neurotransmitter systems, including the dopaminergic system.

PCBs are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones.[6][7]

-

Thyroid Hormone Disruption: PCBs can alter thyroid hormone levels.[5]

-

Reproductive Hormone Effects: PCB-47 has been shown to have weak estrogenic activity.[8]

The immune system is a sensitive target for PCB toxicity. Exposure to PCBs has been associated with an increased susceptibility to infections.[6]

Developmental exposure to PCBs is a major concern, as these compounds can cross the placenta and are present in breast milk. In utero and lactational exposure to PCBs has been linked to developmental deficits.

Quantitative Toxicological Data

The following table summarizes available quantitative toxicological data for this compound. It is important to note that there is a significant lack of standardized toxicological endpoints (e.g., LD50, NOAEL, LOAEL) specifically for PCB-47 in the readily available literature. The data presented below are derived from various experimental studies and may not represent official regulatory values.

| Endpoint | Species | Route of Exposure | Dose/Concentration | Effect | Reference |

| Neurotoxicity | Rat | In vitro (neurons) | Concentration-dependent | Increased reactive oxygen species (ROS) and apoptosis | [5] |

| Immunotoxicity | Human | In vitro (HL-60 cells) | > 3 µM | Increased degranulation | |

| Human | In vitro (HL-60 cells) | ≥ 10 µM | Increased release of arachidonic acid | ||

| Endocrine Disruption | - | In vitro | - | Weak estrogenic activity | [8] |

Note: This table is not exhaustive and represents data gleaned from the conducted research. The absence of data for certain endpoints highlights the need for further investigation into the toxicology of PCB-47.

Mechanism of Action

The toxic effects of this compound are primarily attributed to its ability to induce cellular stress and disrupt key signaling pathways, independent of the AhR. The main mechanisms of action are detailed below.

Induction of Oxidative Stress and Apoptosis

A primary mechanism of PCB-47 toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. This imbalance between the production of ROS and the cell's ability to detoxify these reactive products results in damage to cellular components, including lipids, proteins, and DNA. Ultimately, this can trigger apoptotic cell death.

Disruption of Intracellular Calcium (Ca²⁺) Homeostasis

PCB-47 can disrupt the delicate balance of intracellular calcium, a critical second messenger involved in a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression. Alterations in Ca²⁺ signaling can have profound effects on neuronal function.

Modulation of Protein Kinase C (PKC) Signaling

Protein Kinase C (PKC) is a family of enzymes that play a crucial role in signal transduction. Non-dioxin-like PCBs have been shown to activate PKC, leading to a cascade of downstream effects that can alter cellular function.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological studies. The following sections provide an overview of methodologies commonly employed in the investigation of PCB-47 toxicity.

In Vitro Neurotoxicity Assay

Objective: To assess the neurotoxic effects of PCB-47 on cultured neuronal cells.

Experimental Workflow:

Methodology:

-

Cell Culture: Primary neurons or relevant neuronal cell lines are cultured under standard conditions.

-

Exposure: Cells are treated with a range of PCB-47 concentrations for specific durations.

-

Viability Assays: Cell viability is assessed using methods such as the MTT assay, which measures metabolic activity, or the LDH assay, which measures membrane integrity.

-

Oxidative Stress Measurement: Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Apoptosis Assays: Apoptosis is evaluated by measuring the activity of caspases (key enzymes in the apoptotic pathway) or by using TUNEL staining to detect DNA fragmentation.

Conclusion

This compound (PCB-47) is a prevalent environmental contaminant that poses a significant risk to human health. Its toxic effects are diverse, impacting the nervous, endocrine, and immune systems. The primary mechanisms of PCB-47 toxicity involve the induction of oxidative stress, disruption of calcium homeostasis, and modulation of key signaling pathways such as the PKC pathway, all of which occur independently of the AhR. This technical guide summarizes the current understanding of the toxicological profile and mechanisms of action of PCB-47, highlighting the need for further research to fully elucidate its health risks and to develop effective strategies for mitigation and treatment. The provided experimental workflow overviews can serve as a starting point for researchers designing studies to investigate the effects of this important environmental toxicant.

References

- 1. PCBs: structure–function relationships and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PCBs And Cancer: Are PCBs Carcinogenic? | 2025 Guide [torhoermanlaw.com]

- 4. epa.gov [epa.gov]

- 5. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EWG || Human Toxome Project [ewg.org]

- 7. PCBs Are Endocrine Disruptors: Mixture Affects Reproductive Development in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emissions of Tetrachlorobiphenyls (PCBs 47, 51 and 68) from Polymer Resin on Kitchen Cabinets as a Non-Aroclor Source to Residential Air - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 2,2',4,4'-Tetrachlorobiphenyl: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2',4,4'-tetrachlorobiphenyl (B165808) (PCB 47). The information presented herein is intended to support research, scientific analysis, and drug development activities by offering detailed data, experimental methodologies, and insights into the compound's behavior and interactions.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound, compiled from various scientific sources. These values are essential for understanding its environmental fate, transport, and biological interactions.

Table 1: General and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | 1,2,4-trichloro-5-(2,4-dichlorophenyl)benzene | [1] |

| CAS Number | 2437-79-8 | [1] |

| Molecular Formula | C₁₂H₆Cl₄ | [1] |

| Molecular Weight | 291.99 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl | [1] |

| Physical Description | Crystalline solid | [2] |

Table 2: Thermodynamic and Partitioning Properties

| Property | Value | Temperature (°C) | Source(s) |

| Melting Point | 83 °C | N/A | [2][3] |

| Boiling Point | 374.95 °C (rough estimate) | N/A | [2][3] |

| Water Solubility | 0.22 mg/L | 25 | [2][3] |

| 703 ppb (parts per billion) | N/A | [4] | |

| Vapor Pressure | Moderate (Exact value N/A) | N/A | [4] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | ~6.11 | N/A | [4] |

| Henry's Law Constant (HLC) | 0.004 - 0.08 (range for different congeners) | N/A | [5] |

Experimental Protocols

Understanding the methodologies used to determine these physicochemical properties is crucial for data interpretation and replication. The following sections provide detailed overviews of common experimental protocols.

Water Solubility Determination (Slow-Stir Method)

The slow-stir method is a reliable technique for determining the water solubility of hydrophobic compounds like this compound, minimizing the formation of micro-emulsions that can lead to overestimated solubility values.[6]

Methodology:

-

Apparatus: A large-volume glass vessel (e.g., 1 L or greater) equipped with a magnetic stirrer is used.[6]

-

Procedure:

-

Reagent-grade water is added to the vessel.

-

An excess amount of this compound is introduced into the water.

-

The mixture is stirred at a slow, controlled rate to ensure that a vortex does not form and that the solid material is not suspended in the water column. This prevents the formation of a colloidal suspension.

-

The system is allowed to equilibrate over an extended period, which can range from several days to weeks, to achieve saturation.

-

Aqueous samples are carefully withdrawn from the vessel, ensuring no solid particles are collected. This is often achieved by sampling from a port equipped with a filter.

-

The concentration of this compound in the aqueous sample is determined using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS).

-

The water solubility is reported as the average concentration from multiple replicate measurements after equilibrium has been established.

-

Vapor Pressure Determination (Knudsen Effusion Method)

The Knudsen effusion method is a well-established technique for measuring the low vapor pressures of solid or liquid substances with low volatility, such as polychlorinated biphenyls.[2][7][8]

Methodology:

-

Apparatus: A Knudsen effusion cell, which is a small, thermostated container with a small orifice, is used. The cell is placed within a high-vacuum chamber.

-

Procedure:

-

A known amount of solid this compound is placed into the Knudsen cell.

-

The cell is heated to a precise, constant temperature, and the system is evacuated to a high vacuum.

-

The rate of mass loss of the substance effusing through the orifice is measured over time using a microbalance.

-

The vapor pressure (P) is calculated using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

-

Measurements are typically performed at several temperatures to determine the temperature dependence of the vapor pressure, from which thermodynamic parameters like the enthalpy of sublimation or vaporization can be derived using the Clausius-Clapeyron equation.[2][8]

-

Octanol-Water Partition Coefficient (K_ow_) Determination (Slow-Stirring Method)

The slow-stirring method is also employed for the accurate determination of the octanol-water partition coefficient (K_ow_), a key parameter for assessing the lipophilicity and bioaccumulation potential of a compound.[9]

Methodology:

-

Apparatus: A jacketed glass vessel to maintain a constant temperature, equipped with a magnetic stirrer.

-

Procedure:

-

Water and 1-octanol (B28484) are mutually saturated by stirring them together for at least 24 hours, followed by a separation period.

-

A known volume of the water-saturated octanol (B41247) and octanol-saturated water are placed in the vessel.

-

A solution of this compound in either water or octanol is introduced into the vessel.

-

The two-phase system is stirred slowly for a sufficient time to reach partitioning equilibrium, which can take several days. The stirring speed is kept low to avoid the formation of an emulsion.[9]

-

After stopping the stirring, the two phases are allowed to separate completely.

-

Aliquots are carefully taken from both the water and the octanol phases.

-

The concentration of this compound in each phase is determined by a suitable analytical method, such as GC-MS.

-

The K_ow_ is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

-

Henry's Law Constant (HLC) Determination (Static or Dynamic Methods)

The Henry's Law Constant (HLC) describes the partitioning of a compound between air and water and is crucial for modeling its environmental distribution. It can be determined using either static or dynamic methods.[5][10]

Static Method Methodology:

-

Apparatus: A gas-tight vessel containing a known volume of water and a headspace of known volume.

-

Procedure:

-

A known amount of this compound is introduced into the water.

-

The vessel is sealed and agitated at a constant temperature until equilibrium is reached between the aqueous and gas phases.

-

The concentration of the compound in either the gas phase (headspace analysis) or the aqueous phase is measured.

-

The HLC is calculated from the ratio of the partial pressure in the gas phase to the concentration in the aqueous phase. A modified static method can eliminate disturbances during sampling.[5]

-

Dynamic Method (Gas Purge) Methodology:

-

Apparatus: A system where a gas (e.g., nitrogen or air) is bubbled through an aqueous solution of the compound.

-

Procedure:

-

An aqueous solution of this compound is prepared.

-

An inert gas is purged through the solution at a known flow rate.

-

The gas exiting the solution, now containing the volatilized compound, is passed through a trap to collect the analyte.

-

The concentration of the compound in the trap is measured over time.

-

The HLC is determined from the rate of removal of the compound from the solution and the gas flow rate.[11]

-

Signaling Pathways and Cellular Interactions

This compound, as a non-coplanar PCB congener, can exert biological effects through mechanisms that may be independent of the aryl hydrocarbon (Ah) receptor, which is typically associated with the toxicity of coplanar PCBs.[3] Two key cellular responses to this compound exposure are the induction of cyclooxygenase-2 (COX-2) and the generation of reactive oxygen species (ROS).[4][12]

Induction of Cyclooxygenase-2 (COX-2)

This compound has been shown to upregulate the expression of COX-2, an enzyme involved in inflammatory processes.[3][4][12] While the exact pathway for this specific congener is not fully elucidated, related studies with other non-coplanar PCBs suggest a potential signaling cascade.

Caption: Postulated signaling pathway for COX-2 induction by this compound.

Generation of Reactive Oxygen Species (ROS)

Exposure to this compound can lead to increased production of superoxide (B77818) anions, contributing to oxidative stress within cells.[4][12] Studies on similar PCB congeners suggest the involvement of specific signaling molecules in this process.

Caption: Inferred signaling pathway for ROS generation induced by this compound.

This technical guide serves as a foundational resource for professionals working with this compound. The compiled data and methodologies provide a robust basis for further research and development, while the outlined signaling pathways offer insights into its potential biological impacts.

References

- 1. 2,2',4,6,6'-Pentachlorobiphenyl-induced apoptosis is limited by cyclooxygenase-2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Effects of this compound on granulocytic HL-60 cell function and expression of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Method for determining the solubilities of hydrophobic organics in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental and Theoretical Determination of Henry's Law Constant for Polychlorinated Biphenyls: Its Dependence on Solubility and Degree of Chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vapor pressure of ten polychlorinated biphenyl congeners and two commercial fluids as a function of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of temperature dependence for the vapor pressures of twenty-six polychlorinated biphenyl congeners in commercial Kanechlor mixtures by the Knudsen effusion method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.unh.edu [scholars.unh.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Buy this compound (EVT-3558663) | 2437-79-8 [evitachem.com]

2,2',4,4'-Tetrachlorobiphenyl: A Technical Guide to its Environmental Persistence and Bioaccumulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',4,4'-Tetrachlorobiphenyl (B165808) (PCB-47) is a specific congener of polychlorinated biphenyls (PCBs), a class of synthetic organic chemicals that were widely used in industrial applications due to their chemical stability and insulating properties. Despite their ban in many countries, PCBs persist in the environment and continue to pose risks to ecosystems and human health due to their resistance to degradation and their ability to bioaccumulate. This technical guide provides a comprehensive overview of the environmental persistence and bioaccumulation of this compound, with a focus on quantitative data, experimental methodologies, and the underlying biological signaling pathways affected by this compound.

Environmental Persistence

The environmental persistence of this compound is a significant concern. Its chemical structure, characterized by four chlorine atoms attached to the biphenyl (B1667301) backbone, makes it resistant to both biotic and abiotic degradation processes.

Physicochemical Properties

The environmental fate of a chemical is largely dictated by its physicochemical properties. Key properties of this compound are summarized in the table below.

| Property | Value | Implication for Environmental Persistence |

| Molecular Formula | C₁₂H₆Cl₄ | High molecular weight contributes to low volatility. |

| Molecular Weight | 291.99 g/mol | Influences diffusion and transport processes. |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.8 - 6.5 | High lipophilicity leads to strong sorption to organic matter in soil and sediment, reducing bioavailability for degradation. |

| Water Solubility | Very low | Limits microbial degradation in the aqueous phase and promotes partitioning to sediment. |

| Vapor Pressure | Low | Reduces loss from soil and water to the atmosphere. |

Environmental Half-Life

The half-life of a compound is a key indicator of its persistence. While specific half-life data for this compound in all environmental compartments is limited, studies on closely related congeners provide valuable insights.

| Environmental Compartment | Half-Life | Reference/Comment |

| Soil | 11.2 years (for PCB 52) | Doick et al. (2005) studied the long-term fate of PCB 28 and PCB 52 (2,2',5,5'-tetrachlorobiphenyl) in an agricultural soil. Due to the structural similarity, this value can be considered a reasonable estimate for this compound. |

| Water | Not available | Degradation in water is generally slow for tetrachlorobiphenyls, with partitioning to sediment being a major removal mechanism from the water column. |

| Sediment | Not available | PCBs are known to be highly persistent in sediments, with anaerobic dechlorination being a very slow degradation process. |

Bioaccumulation

Due to its high lipophilicity, this compound has a strong tendency to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. This can lead to biomagnification as it moves up the food chain.

Bioconcentration Factor (BCF)

The bioconcentration factor (BCF) is a measure of the extent to which a chemical is absorbed by an aquatic organism from the surrounding water.

| Organism | Tissue | Bioconcentration Factor (BCF) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Muscle | 9550[1] | Branson et al. (1975) |

Experimental Protocols

Determination of Soil Half-Life

The determination of the soil half-life of a persistent organic pollutant like this compound typically involves laboratory or field studies.

Typical Protocol Outline:

-

Soil Selection: A well-characterized soil with known organic matter content, pH, and microbial activity is used.

-

Spiking: The soil is spiked with a known concentration of this compound, often using a ¹⁴C-labeled compound to facilitate tracking.

-

Incubation: The spiked soil is incubated under controlled conditions of temperature and moisture. For field studies, lysimeters may be used to simulate natural conditions.

-

Sampling: Soil samples are collected at regular intervals over an extended period.

-

Extraction: The parent compound and any potential degradation products are extracted from the soil samples using appropriate solvents (e.g., hexane, acetone).

-

Analysis: The concentration of this compound is quantified using gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS). For radiolabeled studies, liquid scintillation counting can be used to measure radioactivity.

-

Data Analysis: The half-life is calculated by fitting the concentration data over time to a first-order decay kinetic model.

Determination of Fish Bioconcentration Factor (OECD 305)

The bioconcentration of this compound in fish can be determined following the OECD Test Guideline 305 for a flow-through fish test.

Protocol Summary based on Branson et al. (1975):

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) are acclimated to laboratory conditions.

-

Exposure Phase (Uptake): Fish are exposed to a constant, low concentration of this compound in a flow-through system. Water and fish tissue samples are collected at predetermined intervals.

-

Depuration Phase (Clearance): After the exposure phase, the fish are transferred to clean, flowing water. Water and fish tissue samples continue to be collected to determine the rate of elimination of the compound.

-

Chemical Analysis: The concentration of this compound in water and fish tissue is determined by GC-ECD.

-

BCF Calculation: The bioconcentration factor is calculated as the ratio of the concentration of the chemical in the fish tissue to the concentration in the water at steady-state. Kinetic models can also be used to calculate the BCF from the uptake and depuration rate constants.

Signaling Pathways and Biological Effects

This compound, as a non-coplanar PCB, exerts its biological effects through mechanisms that are distinct from the dioxin-like coplanar PCBs.

Interaction with the Aryl Hydrocarbon Receptor (AhR) Pathway

Coplanar PCBs are potent activators of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that mediates many of the toxic effects of dioxin-like compounds. In contrast, non-coplanar PCBs, such as this compound, have a low binding affinity for the AhR and are not considered potent agonists. However, they can act as antagonists, inhibiting the activation of the AhR by other ligands.

Disruption of Ryanodine (B192298) Receptor (RyR) Signaling and Calcium Homeostasis

A significant mechanism of toxicity for non-coplanar PCBs is their interaction with ryanodine receptors (RyRs). RyRs are intracellular calcium release channels located on the endoplasmic/sarcoplasmic reticulum that play a critical role in regulating intracellular calcium (Ca²⁺) levels. Disruption of Ca²⁺ homeostasis can lead to a wide range of adverse effects, including neurotoxicity and endocrine disruption. This compound can directly activate RyRs, leading to uncontrolled release of Ca²⁺ from intracellular stores.

Conclusion

This compound is a persistent and bioaccumulative environmental contaminant. Its high lipophilicity and resistance to degradation contribute to its long environmental half-life and its tendency to accumulate in organisms. The primary mechanisms of its biological effects appear to be distinct from dioxin-like PCBs, with a significant role for the disruption of intracellular calcium signaling through the activation of ryanodine receptors. This technical guide provides a foundation for researchers, scientists, and drug development professionals to understand the environmental and toxicological profile of this important PCB congener. Further research is needed to fully elucidate its environmental fate and the full spectrum of its biological activities.

References

Degradation of 2,2',4,4'-Tetrachlorobiphenyl (PCB-47) in the Environment: A Technical Guide

An In-depth Examination of the Environmental Fate of a Prevalent PCB Congener

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of 2,2',4,4'-tetrachlorobiphenyl (B165808) (PCB-47), a significant polychlorinated biphenyl (B1667301) congener. The guide details the microbial, chemical, and plant-mediated processes that contribute to its transformation and detoxification in various environmental compartments. It includes summaries of quantitative data, detailed experimental protocols, and visual representations of degradation pathways to support research and development in environmental science and toxicology.

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that were widely used in industrial applications due to their chemical stability and insulating properties.[1] this compound (PCB-47) is a prevalent congener found in environmental samples and is of significant concern due to its toxicity and potential for bioaccumulation. Understanding the degradation pathways of PCB-47 is crucial for developing effective remediation strategies and assessing its environmental risk. This guide explores the primary mechanisms of its breakdown: microbial degradation (aerobic and anaerobic), photodegradation, chemical oxidation, and phytoremediation.

Microbial Degradation

Microorganisms play a critical role in the natural attenuation of PCBs, including PCB-47. The degradation process is primarily mediated by two distinct microbial activities: aerobic oxidative degradation and anaerobic reductive dechlorination.[1]

Aerobic Degradation

Under aerobic conditions, certain bacteria can co-metabolize less chlorinated PCBs, including tetrachlorobiphenyls, through the biphenyl catabolic pathway.[2] This process is initiated by the enzyme biphenyl dioxygenase (BphA), which introduces oxygen to the biphenyl rings.

The aerobic degradation of this compound is thought to proceed through a series of enzymatic reactions, leading to the formation of chlorinated benzoic acids, which can be further mineralized by some microorganisms. The key steps involve dioxygenation, dehydrogenation, meta-cleavage of the aromatic ring, and hydrolysis.

Key Metabolites:

While specific quantitative data for all metabolites of PCB-47 is limited, studies on similar congeners suggest the formation of hydroxylated intermediates. For instance, the metabolism of 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) in rats leads to the formation of 3-OH-PCB 52 and 4-OH-PCB 52.[3] For PCB-47, hydroxylated metabolites such as 3-hydroxy-2,2',4,4'-tetrachlorobiphenyl, 5-hydroxy-2,2',4,4'-tetrachlorobiphenyl, and 6-hydroxy-2,2',4,4'-tetrachlorobiphenyl have been identified.[4]

Table 1: Identified Hydroxylated Metabolites of this compound[4]

| Metabolite | Retention Time (min) |

| 3-OH-PCB 47 | 6.66 |

| 5-OH-PCB 47 | 7.56 |

| 6-OH-PCB 47 | 8.89 |

Experimental Protocol: Aerobic Degradation of PCB-47 in a Bacterial Culture

This protocol outlines a general procedure for assessing the aerobic degradation of PCB-47 by a bacterial strain.

-

Culture Preparation:

-

Grow a bacterial strain known for PCB degradation (e.g., Burkholderia xenovorans LB400) in a suitable mineral medium supplemented with biphenyl as a growth substrate.

-

Harvest the cells in the late exponential phase by centrifugation and wash them with a phosphate (B84403) buffer to remove residual growth substrate.

-

-

Degradation Assay:

-

Resuspend the washed cells in a fresh mineral medium to a specific optical density (e.g., OD600 of 1.0).

-

Add PCB-47 (dissolved in a carrier solvent like acetone (B3395972) to a final concentration, e.g., 10 mg/L) to the cell suspension in a glass flask.

-

Include a sterile control (no bacterial cells) to account for abiotic losses.

-

Incubate the flasks on a shaker at an appropriate temperature (e.g., 30°C) for a defined period (e.g., 24, 48, 72 hours).

-

-

Sample Extraction and Analysis:

-

At each time point, sacrifice replicate flasks.

-

Extract the entire content of the flask (cells and medium) with an organic solvent (e.g., a mixture of hexane (B92381) and acetone).

-

Concentrate the extract and clean it up using a silica (B1680970) gel column to remove interfering substances.

-

Analyze the cleaned extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the remaining PCB-47 and its degradation products.[5]

-

Diagram: Aerobic Degradation Pathway of PCBs

Anaerobic Degradation

Under anaerobic conditions, such as those found in sediments, highly chlorinated PCBs can undergo reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms. This process is carried out by organohalide-respiring bacteria.[6] Reductive dechlorination is a crucial first step in the complete degradation of highly chlorinated PCBs, as it produces less chlorinated congeners that are more susceptible to aerobic degradation.[7]

The dechlorination of tetrachlorobiphenyls can lead to the formation of trichlorobiphenyls, dichlorobiphenyls, and monochlorobiphenyls. The specific dechlorination pathway and the resulting products depend on the microbial community present and the environmental conditions.[8]

Experimental Protocol: Anaerobic Dechlorination of PCB-47 in Sediment Microcosms

This protocol describes a method for studying the anaerobic dechlorination of PCB-47 in a laboratory setting.

-

Microcosm Setup:

-

Collect sediment from a PCB-contaminated or uncontaminated site.

-

In an anaerobic glovebox, dispense a known amount of sediment (e.g., 50 g) into serum bottles.

-

Add an anaerobic mineral medium and an electron donor (e.g., acetate, lactate) to create a slurry.

-

Spike the microcosms with a known concentration of PCB-47 dissolved in a carrier solvent.

-

Include autoclaved sediment controls to assess abiotic degradation.

-

Seal the bottles with butyl rubber stoppers and aluminum crimps.

-

-

Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for an extended period (weeks to months).

-

-

Sampling and Analysis:

-

Periodically, sacrifice replicate microcosms for analysis.

-

Extract the sediment slurry with an appropriate solvent mixture (e.g., hexane/acetone).

-

Clean up the extract using techniques like gel permeation chromatography and silica gel chromatography to remove interfering compounds.

-

Analyze the extract using GC-MS or GC with an electron capture detector (GC-ECD) to quantify PCB-47 and its dechlorination products.[5]

-

Diagram: Anaerobic Reductive Dechlorination Pathway

Photodegradation

Photodegradation, or photolysis, is a process where chemical compounds are broken down by light. In the environment, PCBs can be degraded by sunlight, particularly in surface waters and on soil surfaces. The process can occur through direct photolysis, where the PCB molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances (photosensitizers) in the environment.

The photodegradation of tetrachlorobiphenyls typically involves dechlorination, leading to the formation of less chlorinated congeners. Other reactions, such as hydroxylation and polymerization, can also occur.

Experimental Protocol: Photocatalytic Degradation of PCB-47

This protocol provides a general method for studying the photocatalytic degradation of PCB-47 in an aqueous solution.

-

Reaction Setup:

-

Prepare an aqueous solution of PCB-47 at a known concentration. A co-solvent like acetone may be needed to increase solubility.

-

Add a photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), to the solution.[9][10]

-

Place the solution in a photoreactor equipped with a UV lamp that simulates solar radiation.

-

Include control experiments without the photocatalyst (to measure direct photolysis) and in the dark (to measure adsorption to the catalyst).

-

-

Irradiation and Sampling:

-

Irradiate the solution while stirring continuously.

-

At regular time intervals, withdraw aliquots of the solution.

-

-

Sample Analysis:

-

Filter the samples to remove the photocatalyst particles.

-

Extract the filtrate with an organic solvent.

-

Analyze the extract by GC-MS to determine the concentration of remaining PCB-47 and to identify and quantify the degradation products.[9]

-

Diagram: Photocatalytic Degradation Workflow

Phytoremediation

Phytoremediation is an environmental cleanup technology that uses plants to remove, degrade, or contain contaminants in soil and water.[11] Plants can contribute to the remediation of PCB-contaminated sites through several mechanisms, including:

-

Phytoextraction: Uptake of PCBs from the soil and accumulation in plant tissues.

-

Phytodegradation: Breakdown of PCBs within the plant through metabolic processes.

-

Rhizodegradation: Enhancement of microbial degradation in the rhizosphere (the soil region around plant roots) due to the release of root exudates.[12]

Studies have shown that certain plants can enhance the degradation of PCBs in soil. For example, in one study, the presence of various plants, including alfalfa and tall fescue, significantly increased the biodegradation of Aroclor 1248 (a commercial PCB mixture) in soil compared to unplanted controls.[12]

Table 2: Effect of Phytoremediation on Aroclor 1248 Recovery in Soil[12]

| Treatment | PCB Recovery (%) |

| Unplanted Control | 82 |

| Planted Soil | ≤ 38 |

Experimental Protocol: Phytoremediation of PCB-47 Contaminated Soil

This protocol outlines a greenhouse study to evaluate the potential of a specific plant species for the phytoremediation of PCB-47.

-

Experimental Setup:

-

Prepare pots with soil artificially contaminated with a known concentration of PCB-47.

-

Sow seeds or transplant seedlings of the selected plant species into the contaminated soil.

-

Include unplanted control pots to measure natural attenuation.

-

Maintain the pots in a greenhouse under controlled conditions of light, temperature, and watering.

-

-

Growth and Monitoring:

-

Allow the plants to grow for a specified period (e.g., several months).

-

Monitor plant health and growth throughout the experiment.

-

-

Harvesting and Analysis:

-

At the end of the experiment, carefully harvest the plants and separate them into roots and shoots.

-

Collect soil samples from both the rhizosphere and bulk soil.

-

Analyze the plant tissues and soil samples for PCB-47 and its potential metabolites using GC-MS. This will determine the extent of phytoextraction and degradation.[13]

-

Diagram: Phytoremediation Mechanisms

Sequential Anaerobic-Aerobic Degradation

A promising strategy for the complete degradation of highly chlorinated PCBs is a sequential anaerobic-aerobic treatment.[7] This approach leverages the strengths of both processes. The anaerobic stage initiates the breakdown by removing chlorine atoms from the highly chlorinated congeners, making them more amenable to subsequent aerobic degradation. The aerobic stage can then mineralize the resulting less-chlorinated biphenyls.

Studies have demonstrated the effectiveness of this sequential approach for various PCB mixtures, showing a significant reduction in total PCB concentrations. For example, a sequential anaerobic-aerobic treatment of soil contaminated with weathered Aroclor 1248 resulted in a 70% reduction in total PCBs.[7]

Conclusion

The environmental fate of this compound is complex and involves a combination of microbial, chemical, and plant-mediated processes. Aerobic and anaerobic microbial degradation are key pathways, with the potential for complete mineralization through a sequential anaerobic-aerobic approach. Photodegradation and phytoremediation also contribute to the transformation and removal of PCB-47 from the environment. Further research is needed to fully elucidate the specific intermediates and reaction kinetics for each pathway and to optimize these processes for effective in-situ bioremediation of PCB-contaminated sites. This guide provides a foundational understanding and practical methodologies to aid researchers in this critical area of environmental science.

References

- 1. Anaerobic and aerobic sequential process, a promising strategy for breaking the stagnate of biological reductive dechlorination-TCE bioremediation in the field application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aerobic degradation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 6. In Situ Treatment of PCBs by Anaerobic Microbial Dechlorination in Aquatic Sediment: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sequential anaerobic-aerobic biodegradation of PCBs in soil slurry microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl in three different sediment cultures: evidence for the involvement of phylogenetically similar Dehalococcoides-like bacterial populations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Phytoremediation of Polychlorinated Biphenyls: New Trends and Promises - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phytoremediation of polychlorinated biphenyl-contaminated soils: the rhizosphere effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phytoremediation of soil contaminated with PCBs using different plants and their associated microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Legacy of PCB 47: A Technical Guide to Its Historical Sources and Emissions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Polychlorinated Biphenyl (PCB) congener 47 (2,2',4,4'-Tetrachlorobiphenyl). Unlike many of its counterparts that were intentionally manufactured as part of commercial Aroclor mixtures, PCB 47 is primarily recognized as a non-Aroclor or unintentionally produced PCB (UP-PCB).[1][2][3][4] Its presence in the environment, buildings, and biota presents a unique challenge, necessitating a distinct understanding of its origins and emission pathways. This document synthesizes current knowledge on the historical and ongoing sources of PCB 47, presents quantitative emissions data, details the analytical methodologies for its detection, and illustrates its primary formation pathway.

Historical and Contemporary Sources of PCB 47

Historically, the focus of PCB contamination was on legacy sources from commercial mixtures like Aroclor, produced from 1929 until their ban in the 1970s.[5][6][7] However, recent research has highlighted the significant and ongoing contribution of unintentionally produced congeners.[4][8] PCB 47 is a prominent example of such a congener.

Byproduct of Polymer and Silicone Manufacturing

The most significant and well-documented source of PCB 47 is as an inadvertent byproduct in specific industrial chemical processes.[1][9] It is not intentionally synthesized but forms during the decomposition of the initiator 2,4-dichlorobenzoyl peroxide (2,4-DCBP) .[1][3][9] This chemical is widely used in free-radical polymerization to produce a variety of materials, including:

-

Silicone Rubber : The production of silicone rubber using 2,4-DCBP as a cross-linking agent is a primary source of PCB 47, along with congeners PCB 51 and PCB 68.[1][9][10]

-

Polyester (B1180765) Resins : The manufacturing of polyester resins also utilizes 2,4-DCBP, leading to the unintentional formation of PCB 47.[1][3][10]

-

Polymer Sealants : Sealants and caulks, particularly those based on polyester or silicone polymers, have been identified as sources of PCB 47 emissions, especially in indoor environments.[3][10]

The formation mechanism involves the generation of 2,4-dichlorophenyl radicals from the decomposition of 2,4-DCBP, which can then combine to form PCB 47.[3]

Presence in Pigments and Paints

While PCB 11 is the most notorious congener associated with pigment production, other PCBs, including PCB 47, can be found as byproducts in the manufacturing of certain pigments and dyes.[4][11][12] These contaminated pigments are then used in consumer products like paints, which can act as a source of PCB 47 in indoor and outdoor environments.[11]

Minor Component in Commercial Aroclor Mixtures

Although primarily considered a non-Aroclor congener, PCB 47 is present in some historical commercial PCB mixtures. For instance, it has been detected in Aroclor 1242 at a weight percentage of less than 2.5%.[3][10] However, environmental or indoor air concentrations of PCB 47 that are disproportionately high relative to other Aroclor-signature congeners strongly indicate a non-Aroclor, unintentional source.[3][10][11]

Emissions and Environmental Fate

PCB 47 is released into the environment through various pathways linked to its sources.

-

Industrial Emissions : Manufacturing facilities that produce or use silicone rubber, polyester resins, and related polymers can release PCB 47 directly into the atmosphere.[9] Studies have detected elevated levels in the air and deposition around such industrial sites.[9]

-